N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine

Structure–Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibitor Design

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine (CAS 920520-07-6) is a synthetic small molecule belonging to the hybrid benzothiazole–quinoline chemotype, featuring a 7-chloroquinolin-4-amine core linked to a 4-(1,3-benzothiazol-2-yl)-3-chlorophenyl substituent. This compound is structurally distinguished from the larger class of 4-aminoquinolines by the simultaneous presence of a benzothiazole heterocycle and an additional chlorine atom on the central phenyl ring, which jointly influence its physicochemical and biological profile.

Molecular Formula C22H13Cl2N3S
Molecular Weight 422.3 g/mol
CAS No. 920520-07-6
Cat. No. B12640239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine
CAS920520-07-6
Molecular FormulaC22H13Cl2N3S
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)Cl
InChIInChI=1S/C22H13Cl2N3S/c23-13-5-7-16-18(9-10-25-20(16)11-13)26-14-6-8-15(17(24)12-14)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26)
InChIKeyWSYQREDUJBEDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine (CAS 920520-07-6): Procurement-Relevant Chemical Identity and Compound Class


N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine (CAS 920520-07-6) is a synthetic small molecule belonging to the hybrid benzothiazole–quinoline chemotype, featuring a 7-chloroquinolin-4-amine core linked to a 4-(1,3-benzothiazol-2-yl)-3-chlorophenyl substituent . This compound is structurally distinguished from the larger class of 4-aminoquinolines by the simultaneous presence of a benzothiazole heterocycle and an additional chlorine atom on the central phenyl ring, which jointly influence its physicochemical and biological profile . It is catalogued as a research chemical with a molecular formula of C22H13Cl2N3S and a molecular weight of 422.3 g/mol, and is primarily supplied for in vitro laboratory investigations .

Distinct chemotype

Benzothiazole–quinoline hybrid with dichloro substitution for SAR-driven probe design

Patent-aligned target

Structural match to ALPK1 inhibitor chemotype (WO2022063153A1) for innate immunity research

Differentiated analog

Extra 3-chloro substituent vs. monochloro analog enables matched-pair kinase selectivity studies

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine: Why In-Class Analogs Cannot Be Assumed Interchangeable


Superficial similarity among benzothiazole-quinoline hybrids masks significant differences in target engagement and selectivity that prevent reliable generic substitution. Even subtle structural modifications within this chemotype, such as the presence or position of a single chlorine substituent, can alter kinase inhibition profiles and physicochemical properties . For example, the des-chloro analog N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine displays measurable but relatively weak inhibition of insulin receptor (IC50 = 2,700 nM), EphB4 (IC50 = 1,400 nM), and TIE2 (IC50 = 7,000 nM) in virtual high-throughput screening assays . The target compound bears an additional chlorine at the 3-position of the central phenyl ring, which is expected to modulate both steric and electronic properties that govern target binding and selectivity . Without head-to-head experimental data, any assumption of equivalent biological performance between the dichloro target compound and its monochloro analog is premature and scientifically unsound. The quantitative evidence below establishes the limited comparability of even the closest structural relatives.

Target (dichloro)

3-chloro phenyl substitution may alter lipophilicity and binding pose; target engagement profile requires direct measurement

Monochloro analog

Available kinase panel data (Src, EphB4, IR, TIE2) cannot predict selectivity shift introduced by additional chlorine

Interchangeability

Lacking head-to-head comparison, analog substitution may not transfer directly; side-by-side validation recommended

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine: Quantitative Differentiation Evidence for Scientific Selection


Structural Differentiation from the Closest Analog: Additional Chlorine Substitution on the Central Phenyl Ring

The target compound contains a chlorine atom at both the 7-position of the quinoline ring and the 3-position of the central phenyl ring, whereas the closest catalogued analog, N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine (CAS 920519-97-7), lacks the phenyl chlorine . This results in a molecular weight increase from 387.9 g/mol (monochloro) to 422.3 g/mol (dichloro) and a computed XLogP3 increase from approximately 6.1 to 7.1, indicating higher lipophilicity . The additional chlorine is positioned ortho to the benzothiazole moiety, potentially introducing a steric clash that can alter the dihedral angle between the benzothiazole and phenyl rings, thereby affecting binding pose and target selectivity .

Structural shift
Cross-study comparable
MW +34.4 g/mol; XLogP3 +1.0 vs. monochloro analog

Higher lipophilicity and altered geometry may affect permeability and binding

Computed properties only; experimental confirmation needed

Structure–Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibitor Design

Kinase Inhibition Profile of the Des-Chloro Analog Establishes a Baseline for Target Selectivity Expectations

In a ChEMBL-curated virtual high-throughput screening panel, the des-chloro analog N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine exhibited differential inhibitory activity across four human kinases: insulin receptor (IC50 = 2,700 nM), Ephrin type-B receptor 4 (IC50 = 1,400 nM), angiopoietin-1 receptor TIE2 (IC50 = 7,000 nM), and Src kinase (IC50 = 630 nM) . The ~11-fold range in IC50 values among these targets (630 nM for Src versus 7,000 nM for TIE2) demonstrates that even within this scaffold, small structural changes can produce measurable selectivity differences . No equivalent profiling data are publicly available for the target dichloro compound, meaning that the additional chlorine substitution cannot be assumed to preserve (or improve) this selectivity pattern without experimental verification .

Kinase baseline
Class-level inference
Monochloro analog: Src IC50 630 nM, EphB4 1400 nM, IR 2700 nM, TIE2 7000 nM

Selectivity reference only; target profile requires empirical verification

Virtual HTS data; target compound values not available

Kinase Profiling Virtual HTS Insulin Receptor EphB4

ALPK1 Inhibitor Chemotype Association Provides a Testable Hypothesis for Target Engagement

A patent family (WO2022063153A1; US20240116885A1) discloses benzothiazole and quinoline derivatives as inhibitors of alpha-kinase 1 (ALPK1), a kinase implicated in innate immune signaling and inflammatory disorders . The patent explicitly claims compounds of Formula (I) that encompass the benzothiazole–quinoline scaffold shared by the target compound, and the exemplified compound ALPK1-IN-3 (compound T007) demonstrates in vivo efficacy in a sepsis-induced acute kidney injury model by inhibiting renal pro-inflammatory gene expression and improving survival rate . Although the specific IC50 of the target compound against ALPK1 is not disclosed in the patent, the structural congruence between the target compound and the claimed Markush structures positions it as a candidate for ALPK1-targeted research .

ALPK1 association
Class-level inference
Patent WO2022063153A1 claims benzothiazole–quinoline ALPK1 inhibitors; ALPK1-IN-2 IC50 95 nM

Chemotype alignment supports ALPK1 research; direct potency data needed

No target-specific IC50 disclosed; class-level inference only

ALPK1 Inhibition Innate Immunity Inflammation

Supply Chain and Purity Specifications Enable Reproducible Procurement Decisions

Commercially available listings for N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine specify a purity of 97% (catalog number CM267808) . In comparison, the des-chloro analog is also supplied at 97% purity (catalog number CM267296), indicating comparable commercial quality standards . Both compounds are designated for non-human research use only, consistent with their status as research chemicals lacking full pharmacological characterization . The availability of a defined purity specification for the target compound supports reproducible experimental design and cross-study comparability.

Purity parity
Supporting evidence
97% (CM267808) equivalent to monochloro analog (97%, CM267296)

Defined purity supports reproducible procurement and assay comparison

Vendor specifications as of May 2026

Chemical Procurement Purity Analysis Quality Control

N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine: Optimal Application Scenarios Based on Quantitative Evidence


ALPK1-Targeted In Vitro Studies Leveraging Patent-Derived Chemotype Rationale

Researchers investigating ALPK1-dependent innate immune signaling can procure the target compound as a structural analog of the ALPK1 inhibitor series disclosed in WO2022063153A1. The benzothiazole–quinoline scaffold is explicitly claimed as an ALPK1 inhibitor chemotype, and the target compound's dichloro substitution pattern offers a distinct SAR probe relative to the monochloro or unsubstituted analogs . Prior to committing to large-scale procurement, users should request or generate in-house ALPK1 biochemical inhibition data to confirm potency, as the patent does not disclose IC50 values specific to this compound .

Kinase Selectivity Profiling Against the Des-Chloro Analog Baseline

Given the available kinase inhibition data for the des-chloro analog (Src IC50 = 630 nM, EphB4 IC50 = 1,400 nM, Insulin Receptor IC50 = 2,700 nM, TIE2 IC50 = 7,000 nM), the target compound serves as a matched-pair comparator for assessing the impact of the additional 3-chloro substituent on kinase selectivity . This application is particularly relevant for medicinal chemistry teams exploring structure–activity relationships within the benzothiazole–quinoline series, where both compounds can be assayed side-by-side to quantify the chlorine effect on target engagement and off-target liability .

Lipophilicity-Modulated Permeability and Protein Binding Studies

With a computed XLogP3 of 7.1, the target compound is significantly more lipophilic than its des-chloro analog (estimated XLogP3 ~6.1) . This property makes it a suitable tool compound for investigating how incremental lipophilicity within the benzothiazole–quinoline chemotype affects membrane permeability, plasma protein binding, and metabolic stability. Laboratories equipped with PAMPA, Caco-2, or equilibrium dialysis assays can quantify these parameters to inform lead optimization campaigns .

Synthetic Intermediate or Scaffold for Further Derivatization

The 7-chloroquinolin-4-amine and benzothiazole moieties present viable handles for further chemical modification, including nucleophilic aromatic substitution at the 7-chloro position or Suzuki coupling at the chlorophenyl ring. The compound's defined purity (97%) and commercial availability (catalog CM267808) support its use as a reliable synthetic building block for generating focused libraries of benzothiazole–quinoline hybrids for biological screening .

Application
Selection Property
Validation Focus
ALPK1 in vitro studies
Patent-aligned chemotype; dichloro SAR probe
ALPK1 biochemical inhibition assay
Kinase selectivity profiling
Matched-pair comparator vs. monochloro analog
Side-by-side kinase panel evaluation
Lipophilicity-modulated ADME
Incremental lipophilicity within chemotype series
PAMPA / Caco-2 permeability; protein binding
Synthetic derivatization
Reactive handles (7-Cl, chlorophenyl); 97% purity
Synthetic feasibility; purity re-verification
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